molecular formula C14H13N3O2 B5618859 3-(4-methyl-2-pyrimidin-5-ylphenyl)-1,3-oxazolidin-2-one

3-(4-methyl-2-pyrimidin-5-ylphenyl)-1,3-oxazolidin-2-one

Cat. No. B5618859
M. Wt: 255.27 g/mol
InChI Key: QFVXZFJLKZFLOH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of oxazolidinone derivatives often involves multicomponent cyclocondensation reactions, starting from specific precursors such as benzyl-N-Boc-(3R)-aminobutanoate, leading to the formation of oxazolidinones through cyclization and rearrangement processes catalyzed by various agents, including Sn(OTf)2. These processes yield compounds with distinct structural features conducive to further chemical modifications and applications (Lucarini & Tomasini, 2001).

Molecular Structure Analysis

The molecular structure of oxazolidinone derivatives, including "3-(4-methyl-2-pyrimidin-5-ylphenyl)-1,3-oxazolidin-2-one," is characterized through techniques like X-ray single crystal diffraction and spectroscopic methods (NMR, IR). These analyses reveal the compound's geometrical parameters and provide insights into its electronic structure, which is further validated by density functional theory (DFT) calculations. Such detailed structural characterization aids in understanding the compound's reactivity and potential interactions with biological targets (Lahmidi et al., 2019).

Chemical Reactions and Properties

Oxazolidinone derivatives engage in a variety of chemical reactions, reflecting their versatile chemical properties. These reactions include condensation, cyclization, and alkylation processes, leading to the formation of novel heterocyclic systems with significant biological activities. The reactivity of these compounds is influenced by their structural features, such as the presence of substituents on the pyrimidine ring, which can dictate the course of chemical transformations and the resultant products' properties (Mekuskiene et al., 1998).

properties

IUPAC Name

3-(4-methyl-2-pyrimidin-5-ylphenyl)-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2/c1-10-2-3-13(17-4-5-19-14(17)18)12(6-10)11-7-15-9-16-8-11/h2-3,6-9H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFVXZFJLKZFLOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2CCOC2=O)C3=CN=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Methyl-2-pyrimidin-5-ylphenyl)-1,3-oxazolidin-2-one

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